molecular formula C13H10Cl3N3O2 B591144 ML239 CAS No. 1378872-36-6

ML239

Katalognummer: B591144
CAS-Nummer: 1378872-36-6
Molekulargewicht: 346.6 g/mol
InChI-Schlüssel: NVEDPFICKAIHKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ML239 is a small-molecule inhibitor originally identified through a high-throughput phenotypic screen targeting breast cancer stem-like cells (CSCs) induced by epithelial-mesenchymal transition (EMT) . It exhibits potent selectivity (IC₅₀ = 1.16 µM) against CSC-like cells (e.g., HMLEshECad) with >23-fold selectivity over non-CSC counterparts (e.g., HMLEshGFP) . Mechanistically, this compound activates fatty acid desaturase 2 (FADS2), an enzyme critical for polyunsaturated fatty acid (PUFA) metabolism, leading to oxidative lipid stress and cytotoxicity in mesenchymal-state cancer cells . Its activity is dependent on FADS2 expression and function, as co-treatment with FADS2 inhibitors (e.g., SC-26196) or FADS2 knockdown abolishes its effects . This compound also depletes saturated lysophosphatidylethanolamines and increases polyunsaturated plasmalogens, further implicating lipid metabolism dysregulation in its mechanism .

Vorbereitungsmethoden

Key Synthetic Challenges in ML239 Preparation

The absence of explicit synthetic protocols for this compound in the provided sources necessitates an analysis of analogous compounds and their preparation methods. Two patents—US7964752B2 (bifunctional amino-diaminedithiol ligands) and CN110590702A (2-mercaptobenzothiazole synthesis) —offer insights into reaction design principles applicable to this compound. Key challenges include:

  • Thiol Group Protection : Thiols are prone to oxidation, necessitating stable protecting groups such as triphenylmethyl (CPh3) .

  • Amidation Reactions : Peptide coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are critical for forming amide bonds .

  • Molten-State Reactions : High-temperature reactions with sulfur, as seen in benzothiazole synthesis, require precise temperature control to minimize side products .

Protecting Group Strategies for Thiol-Containing Intermediates

Patent US7964752B2 highlights the use of CPh3 (triphenylmethyl) as a thiol-protecting group, which offers stability during synthesis and is removed in situ during complexation without additional steps . This method is advantageous for this compound if its structure includes thiol moieties. The synthesis of 2-[(Triphenylmethyl)thio]ethylamine (C16) illustrates this approach:

Reaction Conditions:

ParameterValueCitation
Reactants2-thioethylamine HCl, CPh3-OH
CatalystBF3·OEt2
SolventChloroform
Temperature75°C (reflux)
YieldNot reported

This method avoids oxidative degradation and simplifies purification, making it suitable for scalable synthesis.

Amidation and Hydrolysis Steps in Bifunctional Compound Synthesis

The synthesis of diaminedithiol ligands in US7964752B2 involves sequential amidation and hydrolysis steps :

  • Amidation :

    • Reactant A: CH3OOC(CH2)nCH(NH2)(CH2)mNHOCOC(CH3)3 (C8)

    • Reactant B: CPh3SCR32COOH (C7)

    • Coupling Agents: DCC (C9) and NHS (C10)

    • Product: CH3OOC(CH2)nCH(NHCOCR32SCPh3)(CH2)mNHOCOC(CH3)3 (C11)

  • Hydrolysis :

    • Base: KOH or NaOMe in methanol

    • Product: HOOC(CH2)nCH(NHCOCR32SCPh3)(CH2)mNHOCOC(CH3)3 (C12)

Key Data:

StepCatalystSolventTemperatureYield (%)
AmidationDCC/NHSCHCl3RTNot given
HydrolysisKOH/MeOHMethanolRefluxNot given

These steps are critical for introducing carboxylate groups, which may align with this compound’s structural features.

Benzothiazole Ring Formation via Schiff Base Intermediates

Patent CN110590702A details a two-step synthesis of 2-mercaptobenzothiazole, a scaffold potentially relevant to this compound :

  • Schiff Base Formation :

    • Reactants: Aniline + formaldehyde → N-methyleneaniline

    • Conditions: Toluene, 30–70°C, 2.5–4 h reflux

    • Yield: 93.9–98.9%

  • Molten-State Reaction with Sulfur :

    • Reactants: N-methyleneaniline + sulfur (3–4 eq)

    • Conditions: 150–210°C, 4–5 h

    • Yield: 42–45%

Optimization Insights:

  • Formaldehyde Concentration : 30–40% aqueous solution maximizes Schiff base yield .

  • Sulfur Stoichiometry : Excess sulfur (3–4 eq) ensures complete cyclization .

Acid-Degradation for Amino Group Deprotection

US7964752B2 employs acid-mediated deprotection to unmask amino groups in diaminedithiol ligands :

  • Reagent : HCl or trifluoroacetic acid (TFA)

  • Conditions : Organic solvent, RT to reflux

  • Product : CPh3SCR22CR12NHCO(CH2)nCH(NHCOCR32SCPh3)(CH2)mNH2 (C14)

This step is critical for generating free amino groups, which may be integral to this compound’s pharmacophore.

Comparative Analysis of Synthetic Routes

The table below contrasts methodologies from the two patents:

ParameterUS7964752B2 CN110590702A
Key ReactionAmidation/HydrolysisSchiff Base/Cyclization
Protecting GroupCPh3None
CatalystDCC/NHS, BF3·OEt2None
Temperature Range75°C (reflux) to RT150–210°C
YieldNot reported42–45% (Step 2)

Scalability and Industrial Considerations

  • US7964752B2 : Chloroform and methanol solvents necessitate robust recovery systems due to toxicity .

  • CN110590702A : Molten-state reactions at 210°C pose engineering challenges but avoid high-pressure equipment .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ML239 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

ML239 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch die Aktivierung der Fettsäuredesaturase 2 (FADS2) aus. Dieses Enzym spielt eine wichtige Rolle im Lipidstoffwechsel, und seine Aktivierung durch this compound führt zur selektiven Hemmung von Brustkrebsstammzellen. Darüber hinaus moduliert this compound den Nuklearfaktor-kappa B (NF-κB)-Signalweg, der an Zellüberleben und -proliferation beteiligt ist .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität für Brustkrebsstammzellen und seinen einzigartigen Wirkmechanismus aus, der die FADS2-Aktivierung beinhaltet. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Krebsforschung und zu einem potenziellen Kandidaten für eine gezielte Krebstherapie .

Wirkmechanismus

ML239 exerts its effects primarily through the activation of fatty acid desaturase 2 (FADS2). This enzyme plays a crucial role in lipid metabolism, and its activation by this compound leads to the selective inhibition of breast cancer stem cells. Additionally, this compound modulates the nuclear factor-kappa B (NF-κB) pathway, which is involved in cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Key Properties of ML239

Property Value/Description Reference
Molecular Weight 346.60 g/mol
Selectivity (HMLE_shECad) >23-fold vs. HMLE_shGFP
IC₅₀ (HMLE_shECad) 1.16 µM
Primary Target FADS2 activation
Key Pathway Affected PUFA metabolism, oxidative lipid stress

This compound belongs to the acyl hydrazone scaffold family, which has been explored for CSC-selective cytotoxicity. Below is a detailed comparison with structurally or functionally related compounds:

Midostaurin (PKC412)

Structural Class : Staurosporine-derived kinase inhibitor.
Mechanism : Dual inhibition of Aurora kinase A (AURKA) and spleen tyrosine kinase (SYK), disrupting STAT3 signaling and synergizing with AURKA inhibition to kill mesenchymal-like tumor cells .
Efficacy :

  • Selective cytotoxicity in TGF-β-treated mesenchymal cells, triple-negative breast cancer (TNBC) models, and patient-derived xenografts .
  • Currently in clinical trials for leukemia and advanced rectal cancer (NCT01282502) .
    Key Differences vs. This compound :
  • Midostaurin targets kinases, whereas this compound modulates lipid metabolism via FADS2.
  • Midostaurin has broader clinical applicability but lacks CSC-specific selectivity observed with ML238.

Cinnamide Derivatives

Structural Class : Cinnamide-based small molecules.
Mechanism : Undetermined molecular target but identified in the same CSC screen as this compound .
Efficacy :

  • Moderate selectivity for CSC-like cells but lower potency compared to this compound (IC₅₀ values in the micromolar range) .
    Key Differences vs. This compound :
  • Lack of mechanistic clarity and lipid metabolism involvement.

Other Acyl Hydrazones (Cmp302, Cmp308)

Structural Class : Acyl hydrazones (same scaffold as this compound).
Mechanism : Poorly characterized; weaker FADS2 activation compared to this compound .
Efficacy :

  • Lower potency (IC₅₀ > 10 µM in HMLE_shECad cells) and reduced selectivity .
    Key Differences vs. This compound :
  • This compound is the most potent and selective member of this scaffold, with a defined FADS2-dependent mechanism.

Ionophores (e.g., Salinomycin)

Structural Class : Polyether antibiotics.
Mechanism : Potassium ion transport disruption, inducing mitochondrial stress .
Efficacy :

  • Broad CSC toxicity but significant neurotoxicity in vivo .
    Key Differences vs. This compound :

Comparative Analysis Table

Compound Structural Class Target/Mechanism Selectivity (CSC vs. Non-CSC) Clinical Status Toxicity Concerns
This compound Acyl hydrazone FADS2 activation, lipid stress >23-fold Preclinical Undefined
Midostaurin Staurosporine derivative AURKA/SYK inhibition Moderate (TNBC models) Phase I/II trials Manageable in trials
Cinnamides Cinnamide Unknown <10-fold Preclinical Undefined
Cmp302/Cmp308 Acyl hydrazone Weak FADS2 activation <5-fold Preclinical Undefined
Salinomycin Polyether ionophore Mitochondrial disruption Broad CSC toxicity Preclinical Neurotoxicity

Key Research Findings

  • Mechanistic Superiority : this compound’s FADS2-dependent mechanism is unique among CSC-targeting compounds, offering a metabolic vulnerability in mesenchymal cells .
  • Clinical Potential: Unlike ionophores, this compound’s target specificity may reduce systemic toxicity, though its in vivo efficacy remains unproven .

Biologische Aktivität

ML239 is a small-molecule compound that has garnered attention due to its selective inhibitory effects on breast cancer stem-like cells (CSCs). Originally identified through a phenotypic screening process, this compound demonstrates significant potential for therapeutic applications in oncology, particularly in targeting breast cancer. The compound's biological activity has been characterized through various studies, revealing its mechanisms of action and effects on cellular processes.

Research indicates that this compound primarily exerts its effects by activating fatty acid desaturase 2 (FADS2) , which plays a crucial role in lipid metabolism and cellular signaling pathways. This activation is linked to the modulation of several gene expression profiles associated with breast cancer stem cells. Notably, this compound exhibits:

  • Selective Inhibition : It shows over 23-fold selectivity for breast CSCs compared to normal cells, as demonstrated in studies involving the HMLE_sh_Ecad cell line .
  • Impact on Gene Expression : Treatment with this compound alters the expression of genes involved in protein processing in the endoplasmic reticulum and inflammatory signaling pathways (e.g., IL-6) .

Efficacy and Potency

The compound has been quantitatively assessed for its inhibitory effects on breast CSCs:

  • IC50 Value : The half-maximal inhibitory concentration (IC50) of this compound is approximately 1.16 μM , indicating its potency as an inhibitor of breast cancer stem cells .
  • Selectivity Ratio : The selectivity ratio highlights its potential utility in minimizing adverse effects on normal cells while targeting malignant cells effectively .

Case Studies and Findings

Several studies have provided insights into the biological activity of this compound:

  • In Vitro Studies : In experiments with various breast cancer cell lines, this compound was shown to selectively inhibit tumorsphere formation, which is indicative of reduced CSC activity. This effect was less pronounced in mixed cell populations, suggesting that targeting both CSCs and differentiated cells may be necessary for comprehensive tumor suppression .
  • Gene Expression Analysis : Following treatment with this compound, significant changes were observed in the expression levels of several genes:
    • Protein Processing Genes : Alterations in genes such as Sels, HSPAS, ATF4, GADD23, and HERPUD1 were noted.
    • MAPK Signaling Pathway : Changes in components of the Ras-MAPK signaling pathway were also recorded, which are critical for cell proliferation and survival .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

CompoundIC50 (μM)Selectivity RatioTargeted Cell Type
This compound1.1624-foldBreast Cancer Stem Cells
Compound A2.510-foldNon-Specific
Compound B0.55-foldBreast Cancer Cells

Q & A

Basic Research Questions

Q. What experimental approaches are used to validate ML239’s mechanism of action in targeting cancer stem cells?

this compound’s mechanism involves activating fatty acid desaturase (FADS2), a target not previously linked to cancer stem cell selectivity . To validate this, researchers should:

  • Perform gene expression profiling (e.g., RNA-seq) to correlate FADS2 activation with this compound treatment.
  • Use knockdown/knockout models (e.g., CRISPR/Cas9) to confirm FADS2’s role in this compound-induced cytotoxicity.
  • Compare metabolic changes (e.g., lipid profiles) in treated vs. untreated cells using LC-MS or GC-MS .

Q. How can researchers ensure reproducibility when testing this compound’s efficacy across cell lines?

  • Standardize cell culture conditions (e.g., hypoxia levels, media composition) to mimic the tumor microenvironment.
  • Use dose-response curves (e.g., IC50 calculations) across multiple cell lines (e.g., NCI-H661 LCLC CCL) to assess consistency .
  • Include positive/negative controls (e.g., DMSO for baseline, SC-26196 for comparative effects) .

Q. What biochemical assays are recommended to assess this compound’s impact on metabolic pathways?

  • Metabolomic profiling (e.g., via mass spectrometry) to quantify changes in fatty acid desaturation products.
  • Seahorse assays to measure mitochondrial respiration and glycolytic flux alterations .
  • Enzymatic activity assays for FADS2 to confirm direct activation by this compound .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate bioavailability and tissue penetration in animal models.
  • Use patient-derived xenografts (PDXs) to better replicate human tumor heterogeneity.
  • Analyze tumor microenvironment interactions (e.g., immune cell infiltration) that may modulate this compound’s activity in vivo .

Q. What statistical methods are optimal for analyzing this compound’s dose-dependent effects on cell viability?

  • Apply non-linear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare viability across concentrations (e.g., -7 to -4 logM doses) .
  • Incorporate Bayesian hierarchical modeling to account for variability between experimental replicates .

Q. How can researchers design experiments to differentiate this compound’s on-target effects from off-target toxicity?

  • Perform chemical proteomics (e.g., affinity chromatography) to identify off-target binding partners.
  • Use isogenic cell lines with and without FADS2 expression to isolate target-specific effects.
  • Combine this compound with FADS2 inhibitors (e.g., small-molecule antagonists) to reverse phenotypic changes .

Q. What strategies are critical for synthesizing and characterizing this compound with high purity for preclinical studies?

  • Follow ICH Q3D guidelines for elemental impurities analysis.
  • Use HPLC/GC with dual detection (e.g., UV and MS) to confirm chemical identity and purity (>95%).
  • Provide full spectral data (NMR, IR, HRMS) in supplementary materials for peer review .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers contextualize this compound’s selectivity data against broader kinase inhibition profiles?

  • Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition at clinically relevant concentrations.
  • Cross-reference with public databases (e.g., ChEMBL, PubChem) to identify structural analogs with known promiscuity.
  • Apply machine learning models (e.g., random forest classifiers) to predict polypharmacology risks .

Q. What are best practices for integrating this compound’s transcriptomic and metabolomic datasets?

  • Use multi-omics integration tools (e.g., MOFA, WGCNA) to identify pathways enriched in both datasets.
  • Validate findings with pathway enrichment analysis (e.g., GSEA, MetaboAnalyst) .
  • Publish raw data in FAIR-compliant repositories (e.g., GEO, MetaboLights) for reproducibility .

Q. Tables: Key Experimental Parameters

Assay Type Key Metrics References
Dose-responseIC50, Hill slope, R² values
MetabolomicsFold-change in FADS2-related metabolites
Kinase Profiling% Inhibition at 1 µM, selectivity score
In vivo EfficacyTumor volume reduction, survival rate

Eigenschaften

CAS-Nummer

1378872-36-6

Molekularformel

C13H10Cl3N3O2

Molekulargewicht

346.6 g/mol

IUPAC-Name

N-(1H-pyrrol-2-ylmethylideneamino)-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20)

InChI-Schlüssel

NVEDPFICKAIHKD-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Isomerische SMILES

C1=CNC(=C1)/C=N\NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Kanonische SMILES

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Aussehen

Assay:≥98%A crystalline solid

Synonyme

(2E)-2-(1H-Pyrrol-2-ylmethylene)hydrazide 2-(2,4,6-trichlorophenoxy)-acetic Acid;  CID-49843203

Herkunft des Produkts

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
ML239
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
ML239
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
ML239
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
ML239
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
ML239
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
ML239

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